An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Aminopyridin-1-ium-4-carboxylate
An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Aminopyridin-1-ium-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminopyridin-1-ium-4-carboxylate is a fascinating zwitterionic molecule, also known as a pyridinium betaine, that holds significant potential in materials science and pharmaceutical development. Its unique electronic structure, characterized by a positive charge on the pyridinium ring and a negative charge on the carboxylate group, governs its chemical reactivity, intermolecular interactions, and solid-state architecture. This guide provides a comprehensive analysis of the molecular structure and bonding of 1-aminopyridin-1-ium-4-carboxylate. Leveraging data from analogous pyridinium carboxylate systems, this document will delve into its synthesis, structural characterization, and the nuanced interplay of covalent and non-covalent forces that define its properties. We will explore the causality behind experimental choices for its characterization and provide detailed protocols for its study.
Introduction: The Significance of Zwitterionic Pyridinium Architectures
Zwitterionic molecules, or inner salts, contain both a positive and a negative charge within the same molecule. This charge separation imparts unique properties, including high polarity, significant dipole moments, and a strong propensity for forming organized supramolecular structures through electrostatic interactions and hydrogen bonding. 1-Aminopyridin-1-ium-4-carboxylate is a prime example of such a system, belonging to the broader class of N-aminopyridinium salts and pyridinium betaines.
The N-aminopyridinium cation is a versatile chemical entity, acting as a bifunctional reagent in organic synthesis. It combines nucleophilicity at the exocyclic nitrogen with the potential for electrophilic or radical reactivity through the cleavage of the N-N bond.[1] When combined with a carboxylate anion, as in the title molecule, a stable zwitterion is formed. The study of such molecules is critical for:
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Crystal Engineering: The predictable formation of hydrogen bonds between the pyridinium N-H or C-H donors and the carboxylate oxygen acceptors allows for the rational design of crystal lattices with specific topologies and properties.[2][3]
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Drug Development: The 4-aminopyridine scaffold is a known potassium channel blocker used in treating neurological conditions.[4] Understanding the structure and bonding of its derivatives is crucial for designing new therapeutic agents with improved efficacy and bioavailability.
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Materials Science: The large dipole moments associated with zwitterionic structures can lead to materials with interesting non-linear optical (NLO) properties.[5]
This guide will provide a detailed exploration of the molecular and electronic structure of 1-aminopyridin-1-ium-4-carboxylate, offering insights for its application in these fields.
Molecular Structure and Bonding: A Detailed Analysis
The molecular structure of 1-aminopyridin-1-ium-4-carboxylate is characterized by a planar pyridinium ring with an amino group attached to the ring nitrogen (N1) and a carboxylate group at the C4 position. The molecule is overall neutral but possesses a formal positive charge on the N-aminopyridinium moiety and a formal negative charge on the carboxylate group.
The N-Aminopyridinium Cation
The core of the cation is the pyridinium ring, an aromatic six-membered heterocycle. The key feature is the N-N bond, which makes it an N-aminopyridinium salt. This N-N bond is reducible, which is the basis for much of the synthetic utility of this class of compounds.[1] The positive charge is delocalized over the aromatic ring, influencing the acidity of the ring protons.
The Carboxylate Anion
The carboxylate group (COO⁻) at the 4-position is deprotonated, carrying a formal negative charge. This charge is delocalized across the two oxygen atoms. The C-O bond lengths in the carboxylate group are expected to be intermediate between a single and a double bond, a characteristic feature confirmed in crystal structures of similar compounds.[6]
Intramolecular Charge Distribution and Resonance
The molecule can be represented by several resonance structures, which contribute to its overall electronic distribution. The zwitterionic nature is the most significant representation. Computational studies on analogous molecules, such as pyridinium-carboxylate adducts, help in understanding the electron density distribution and molecular orbital energies (HOMO-LUMO gap), which are crucial for predicting reactivity.[2]
Synthesis and Characterization
While a specific synthesis for 1-aminopyridin-1-ium-4-carboxylate is not detailed in the available literature, a logical synthetic pathway can be proposed based on established methods for creating N-aminopyridinium salts and related betaines.
Proposed Synthetic Workflow
A plausible synthesis would involve the N-amination of a suitable pyridine precursor, such as methyl 4-aminopyridine-2-carboxylate, followed by hydrolysis of the ester.[7][8]
Caption: Proposed synthetic workflow for 1-Aminopyridin-1-ium-4-carboxylate.
Causality in Synthetic Design: The choice of a pyridine with an electron-withdrawing group at the 4-position (like an ester) can facilitate the N-amination reaction. The final hydrolysis step is a standard procedure to convert the ester to a carboxylate. The zwitterion is expected to be stable and could potentially be isolated as a crystalline solid.[9]
Structural and Spectroscopic Characterization
A comprehensive characterization of the synthesized molecule is essential to confirm its structure and purity. The following techniques would be employed:
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Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in the crystalline state. It provides accurate bond lengths, bond angles, and details of intermolecular interactions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms in the molecule. The chemical shifts of the pyridinium protons would be indicative of the positive charge on the ring.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group, the aromatic C-H and C=C/C=N stretches of the pyridinium ring, and the symmetric and asymmetric stretches of the carboxylate group.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight, confirming the elemental composition.
Crystal Engineering and Supramolecular Chemistry
In the solid state, 1-aminopyridin-1-ium-4-carboxylate is expected to form a highly ordered structure dominated by hydrogen bonds. The primary amino group (N-H) and the pyridinium C-H groups are effective hydrogen bond donors, while the carboxylate oxygen atoms are strong hydrogen bond acceptors.
Key Hydrogen Bonding Motifs
Based on crystal structures of analogous compounds like 4-aminopyridinium carboxylates, several key hydrogen bonding interactions are anticipated[10]:
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N-H···O Bonds: Strong hydrogen bonds between the amino group and the carboxylate oxygen atoms of neighboring molecules would be a primary organizing force.
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C-H···O Bonds: Weaker hydrogen bonds between the pyridinium ring C-H groups and the carboxylate oxygens would also contribute to the stability of the crystal lattice.
These interactions would likely lead to the formation of extended one-, two-, or three-dimensional networks.[4]
Caption: Schematic of potential intermolecular N-H···O hydrogen bonding.
Computational Modeling and Theoretical Insights
Computational chemistry provides a powerful tool for understanding the structure and bonding of molecules like 1-aminopyridin-1-ium-4-carboxylate at a deeper level.
Density Functional Theory (DFT) Calculations
DFT calculations can be used to:
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Optimize the Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths and angles.
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Calculate Spectroscopic Properties: Predict IR and NMR spectra to aid in the interpretation of experimental data.
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Analyze the Electronic Structure: Determine the distribution of electron density, calculate the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, and analyze the frontier molecular orbitals (HOMO and LUMO) to understand reactivity.[2]
Hirshfeld Surface Analysis
This technique is used to visualize and quantify intermolecular interactions in a crystal lattice. It provides a graphical representation of the close contacts between molecules, allowing for a detailed understanding of the forces that hold the crystal together.[5]
Experimental Protocols
Protocol for Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure and crystal packing.
Methodology:
-
Crystal Growth: Grow single crystals of suitable size and quality, for example, by slow evaporation of a solvent from a saturated solution of the compound.
-
Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
-
Analysis: Analyze the refined structure to identify key intramolecular and intermolecular geometric parameters, including hydrogen bonds.
Justification: This protocol is standard for the structural elucidation of new crystalline materials and provides unambiguous proof of the molecular structure.[10]
Protocol for Spectroscopic Analysis (NMR and IR)
Objective: To confirm the molecular structure and identify key functional groups.
Methodology:
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to assign all protons and carbons.
-
-
IR Spectroscopy:
-
Prepare a sample, for instance, as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Record the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Justification: These techniques are fundamental for the characterization of organic compounds, providing complementary information to confirm the proposed structure.
Potential Applications and Future Directions
The unique structural and electronic properties of 1-aminopyridin-1-ium-4-carboxylate suggest several potential applications:
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Pharmaceuticals: As a derivative of 4-aminopyridine, it could be investigated for its potential as a potassium channel blocker or for other neurological applications. Its zwitterionic nature might influence its solubility and ability to cross biological membranes.
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Non-linear Optical Materials: The high degree of charge separation could lead to a large molecular hyperpolarizability, making it a candidate for second-harmonic generation and other NLO applications.
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Supramolecular Chemistry: It can serve as a versatile building block for the construction of more complex supramolecular assemblies and coordination polymers.
Future research should focus on the successful synthesis and full characterization of this molecule to validate the predictions made in this guide. Exploring its reactivity, particularly the chemistry involving the N-N bond, could open up new avenues in synthetic organic chemistry.
Conclusion
1-Aminopyridin-1-ium-4-carboxylate represents a compelling target for synthesis and characterization due to its inherent zwitterionic nature and the versatile chemistry of the N-aminopyridinium scaffold. While direct experimental data for this specific molecule is yet to be reported, a thorough analysis of analogous compounds provides a robust framework for understanding its molecular structure, bonding, and potential properties. The interplay of the positively charged N-aminopyridinium ring and the negatively charged carboxylate group is predicted to result in a molecule with a rich supramolecular chemistry dominated by strong hydrogen bonding. The detailed experimental and computational protocols outlined in this guide provide a clear roadmap for future investigations into this promising compound, which sits at the intersection of crystal engineering, medicinal chemistry, and materials science.
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